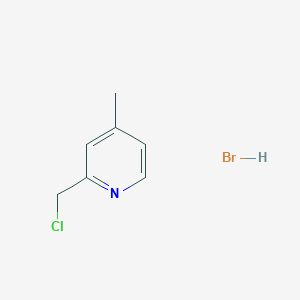
2-(Chloromethyl)-4-methylpyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-methylpyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, with a hydrobromide salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylpyridine hydrobromide typically involves the chloromethylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with formaldehyde and hydrochloric acid, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Reduction: The compound can be reduced to form the corresponding 2-methyl-4-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: 2-Methyl-4-methylpyridine.
科学的研究の応用
2-(Chloromethyl)-4-methylpyridine hydrobromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Chloromethyl)-4-methylpyridine hydrobromide involves its interaction with nucleophilic sites in target molecules. The chloromethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the methyl group at the 4-position.
4-Methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methyl-4-methylpyridine: Lacks the chloromethyl group, limiting its use in certain synthetic applications.
Uniqueness
2-(Chloromethyl)-4-methylpyridine hydrobromide is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for selective functionalization and modification of target molecules, making it a valuable compound in various research and industrial contexts .
特性
分子式 |
C7H9BrClN |
|---|---|
分子量 |
222.51 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C7H8ClN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H |
InChIキー |
CUHNFQZPTJQWRW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)CCl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















